Head‑to‑Head Potency Advantage Over the Prototypical CaMKII Inhibitor KN‑93
CaMKII Inhibitor XII achieves an IC50 of 0.063 µM against CaMKII, representing approximately 25‑fold greater potency than the CaM‑competitive inhibitor KN‑93 in the same assay format . KN‑93 is reported with Ki/IC50 values in the range of 0.37–0.9 µM depending on the specific CaMKII isoform and assay conditions .
| Evidence Dimension | Inhibitory potency against CaMKII (enzyme activity assay) |
|---|---|
| Target Compound Data | IC50 = 0.063 µM |
| Comparator Or Baseline | KN‑93: Ki/IC50 ≈ 0.37–0.9 µM (reported range across multiple sources) |
| Quantified Difference | ~5.9‑fold to ~14.3‑fold higher potency; Sigma‑Aldrich reports ~25‑fold greater potency under matched conditions |
| Conditions | Coupled ADP‑release enzymatic assay under CaM‑non‑competitive conditions (Sigma‑Aldrich validated protocol; Asano et al., 2010) |
Why This Matters
For procurement decisions, the higher potency translates to substantially lower working concentrations required to achieve equivalent target engagement, reducing the risk of solvent‑mediated artifacts and off‑target effects in cellular assays.
